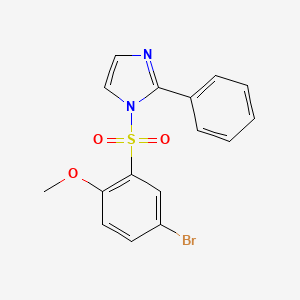

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole

Description

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole is a sulfonylated imidazole derivative featuring a 5-bromo-2-methoxyphenyl group and a phenyl substituent on the imidazole core. The bromine and methoxy groups likely contribute to steric and electronic effects, impacting reactivity and biological activity.

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYRXEATXVNKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole typically involves multi-step organic reactions. One common method includes the initial preparation of 5-bromo-2-methoxybenzenesulfonyl chloride, which is then reacted with 2-phenylimidazole under controlled conditions. The reaction often requires the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Bromo-Methoxyphenyl Moieties

The 5-bromo-2-methoxyphenyl group is a recurring pharmacophore in bioactive molecules. Key comparisons include:

Thiazole Derivatives ()

Compounds such as 4-(5-Bromo-2-methoxyphenyl)-thiazol-2-ylmethanol (2f) and analogs (2g–2i) share the bromo-methoxyphenyl group but differ in core structure (thiazole vs. imidazole) and substituents:

- Yields : Electron-withdrawing groups (e.g., CF₃ in 2f) correlate with lower yields (35%) compared to electron-donating groups (e.g., 4-methoxyphenyl in 2i, 83% yield) .

- Physical States : Derivatives with aromatic substituents (e.g., 2g, 2i) are colorless oils, while heteroaromatic substituents (e.g., thiophene in 2h) yield solids, suggesting core heterocycles influence crystallinity .

Chromenone Derivatives ()

5-(Benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one (11b) acts as a US28 inverse agonist (EC₅₀ = 3.5 µM). Unlike the sulfonyl group in the target compound, the chromenone oxygen ring may engage in hydrogen bonding, while the bromo-methoxy group aligns spatially with the target’s substituents. This highlights how core structure (chromenone vs. imidazole) modulates receptor affinity .

Benzamide Derivatives ()

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (MW = 324.14) shares halogen and methoxy substituents but lacks the sulfonyl-imidazole scaffold. The benzamide’s amide group may confer higher solubility compared to sulfonylated imidazoles, illustrating how functional groups influence physicochemical properties .

Functional Group Comparisons

Sulfonyl vs. Sulfonamide Groups

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () contains a sulfonamide group. The target compound’s sulfonyl group may enhance binding to charged residues in biological targets .

Heterocyclic Cores

- Thiazole : Derivatives in show variable yields based on substituents, suggesting thiazole’s lower aromatic stability compared to imidazole .

Physicochemical Properties

Biological Activity

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole is categorized as an imidazole derivative, which are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Target Interactions

Imidazole derivatives like 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole typically interact with multiple biological targets. These interactions can lead to modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Biochemical Pathways

The compound may influence several biochemical pathways:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, affecting cellular responses.

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that similar compounds exhibit activity against various bacterial strains and fungi. The specific activity of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole against pathogens remains to be fully characterized.

Anticancer Activity

Imidazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The precise mechanism through which 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole exerts its anticancer effects requires further investigation.

In Vitro Studies

A range of in vitro studies has been conducted on imidazole derivatives to assess their biological activities. For example:

- Antifungal Activity : In a study assessing the antifungal activity of various imidazoles, compounds similar to 1-(5-Bromo-2-methoxyphenyl)sulfonyl-2-phenylimidazole showed promising results against Candida species .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the phenyl and sulfonamide groups can significantly affect their potency and selectivity for biological targets .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.